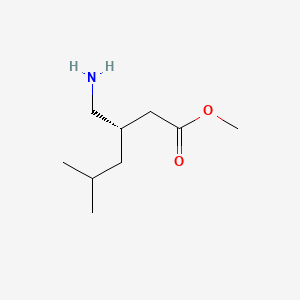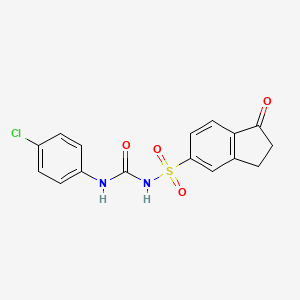
Pregabalin methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregabalin methyl ester is a derivative of pregabalin, which is a γ-aminobutyric acid (GABA) analogue. Pregabalin is widely known for its use in treating neuropathic pain, epilepsy, and generalized anxiety disorder. The methyl ester derivative is often used as an intermediate in the synthesis of pregabalin and other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregabalin methyl ester can be synthesized through several methods. One common approach involves the reaction of 3-isobutylglutaric anhydride with methanol in the presence of an organic amine catalyst. This reaction produces ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid, which can then be converted to this compound through hydrolysis and hydrogenation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of biocatalysts. For example, the biocatalytic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester using esterase-producing strains like Morgarella morganii has been shown to be effective . This method allows for high substrate loading and excellent enantioselectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pregabalin methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Raney Nickel is commonly used as a catalyst for the reduction of nitrile groups.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed
Scientific Research Applications
Pregabalin methyl ester has several applications in scientific research:
Mechanism of Action
Pregabalin methyl ester exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels in the central nervous system . This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism is similar to that of pregabalin, which is known for its analgesic and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: Another GABA analogue used to treat neuropathic pain and epilepsy.
4-Methylpregabalin: A derivative of pregabalin with higher binding affinity to α2δ calcium channel subunits.
Uniqueness
Pregabalin methyl ester is unique due to its high enantioselectivity and efficiency in industrial production processes . It also serves as a crucial intermediate in the synthesis of pregabalin, making it valuable for both research and pharmaceutical applications .
Properties
CAS No. |
779325-26-7 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1 |
InChI Key |
JDFPGFRTUSUWNI-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)CN |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)

